molecular formula C24H29N5O3 B2363350 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one CAS No. 897611-31-3

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one

Cat. No. B2363350
CAS RN: 897611-31-3
M. Wt: 435.528
InChI Key: XUDSKEYMJOVHTB-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

The compound is involved in the synthesis and pharmacological characterization of dopaminergic ligands, showing promise in neuropsychiatric disorder treatments. Researchers have explored derivatives structurally related to this compound, demonstrating their utility in designing G protein-biased partial agonists. These compounds show a preference for activating G proteins over recruiting β-arrestin, indicating potential antipsychotic activity and contributing to understanding the structure-function selectivity relationships at dopamine D2 receptors (Möller et al., 2017).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, providing insights into their chemical and physical properties. Studies on structurally related compounds, such as adoprazine derivatives, have revealed significant hydrogen bonding and short contacts, which are crucial for understanding their molecular packing and stability (Ullah & Altaf, 2014).

Synthesis and Receptor Binding Assays

Synthesis processes and in vitro receptor binding assays of compounds structurally related to this chemical have been developed to explore their affinities towards dopamine receptors. These studies contribute to the drug discovery process, identifying potential therapeutic agents for neurological conditions (Guca, 2014).

Anticonvulsant and Antimicrobial Activity

Research into the anticonvulsant and antimicrobial activities of kojic acid derivatives structurally related to the compound has shown promising results. These studies are essential for the development of new medications with potential applications in treating epilepsy and bacterial infections (Aytemir, Septioğlu, & Çalış, 2010).

Novel HIV-1 Reverse Transcriptase Inhibitors

The compound has been involved in the discovery and synthesis of new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing its role in the ongoing fight against HIV/AIDS. The research focuses on the structural modification of the compound to enhance its potency and selectivity as an antiviral agent (Romero et al., 1994).

properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-18-16-20(30)22(24(31)29(18)14-15-32-2)23(19-6-5-8-25-17-19)28-12-10-27(11-13-28)21-7-3-4-9-26-21/h3-9,16-17,23,30H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDSKEYMJOVHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.